![molecular formula C16H17IN2O4S B10892743 N'-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B10892743.png)
N'-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes ethoxy, iodo, and methoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the phenyl ring with ethoxy, iodo, and methoxy substituents: This can be achieved through electrophilic aromatic substitution reactions.
Condensation reaction: The intermediate is then subjected to a condensation reaction with benzenesulfonohydrazide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted phenyl compounds.
Applications De Recherche Scientifique
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE: can be compared with other sulfonohydrazide derivatives that have similar structures but different substituents on the phenyl ring.
N’~1~-[(E)-1-(3-ETHOXY-5-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE: This compound has a chloro group instead of an iodo group, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodo group in N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE makes it unique compared to other similar compounds. The iodo group can influence the compound’s reactivity, making it suitable for specific chemical reactions and potentially enhancing its biological activity.
Propriétés
Formule moléculaire |
C16H17IN2O4S |
|---|---|
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
N-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H17IN2O4S/c1-3-23-15-10-12(9-14(17)16(15)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |
Clé InChI |
SDCWYGIQKUZCBT-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)I)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B10892660.png)
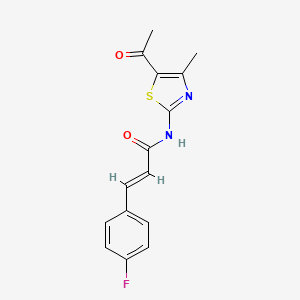
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892669.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10892692.png)
![N-{4-[4-(2-Methoxy-phenyl)-piperazine-1-carbonyl]-phenyl}-acetamide](/img/structure/B10892699.png)
![(4-Methylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10892704.png)
![2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892712.png)
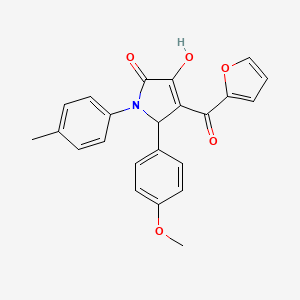
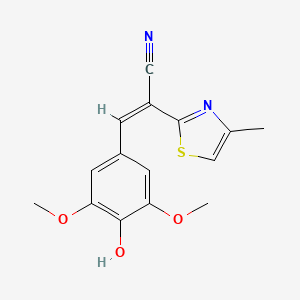
![3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892726.png)
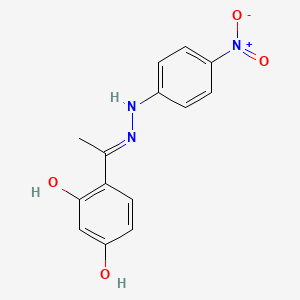
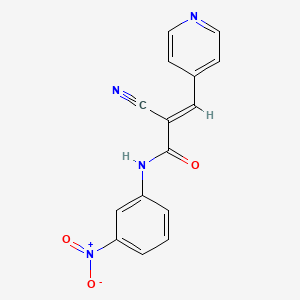
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892740.png)
